4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Uniqueness
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;/h2-5,11,15H,6-7,9-10H2,1H3;1H |
InChI Key |
BYCLLGMCXOSYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.